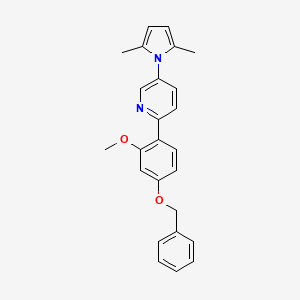
2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves multi-step organic reactions. The process may start with the preparation of the benzyloxy and methoxy-substituted phenyl ring, followed by the introduction of the pyridine and pyrrole moieties. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for therapeutic use.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to various physiological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- 2-(4-Benzyloxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Uniqueness
The unique combination of benzyloxy, methoxy, and pyrrole groups in 2-(4-(Benzyloxy)-2-methoxyphenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine distinguishes it from similar compounds. This structural uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for research and application.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Eigenschaften
Molekularformel |
C25H24N2O2 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
5-(2,5-dimethylpyrrol-1-yl)-2-(2-methoxy-4-phenylmethoxyphenyl)pyridine |
InChI |
InChI=1S/C25H24N2O2/c1-18-9-10-19(2)27(18)21-11-14-24(26-16-21)23-13-12-22(15-25(23)28-3)29-17-20-7-5-4-6-8-20/h4-16H,17H2,1-3H3 |
InChI-Schlüssel |
VZBJQZBNRJLOEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=CN=C(C=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


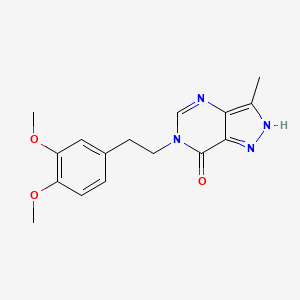
![3-Butanoyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12909296.png)
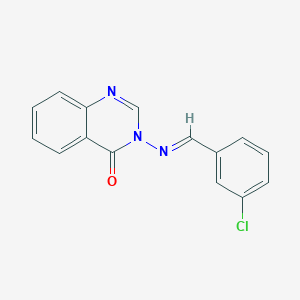
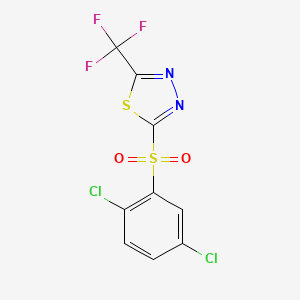


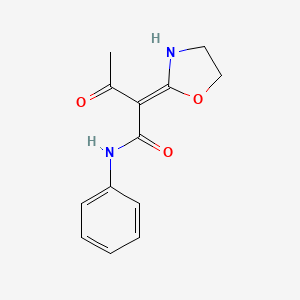

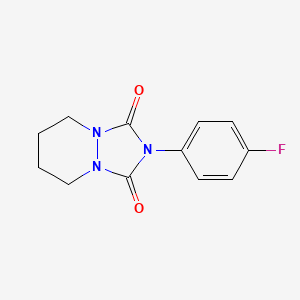

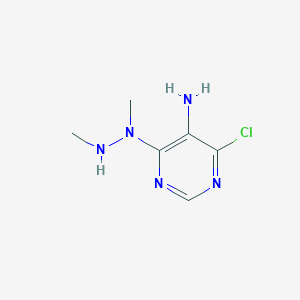
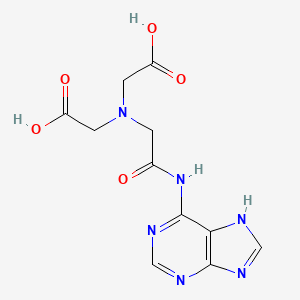
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
![5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12909364.png)
